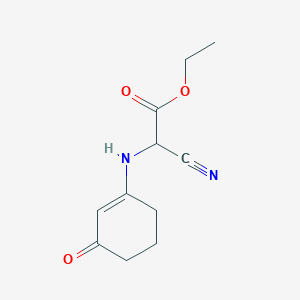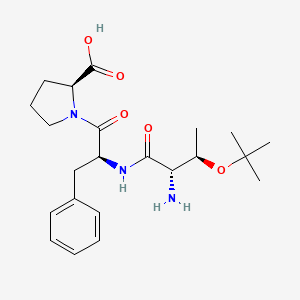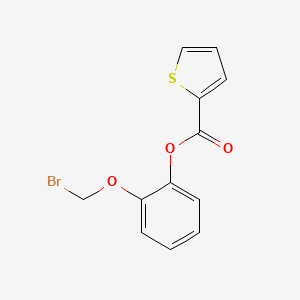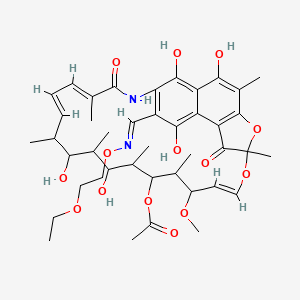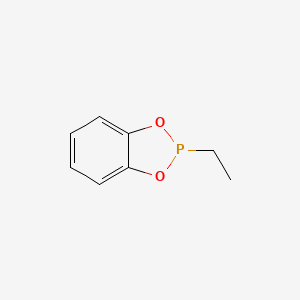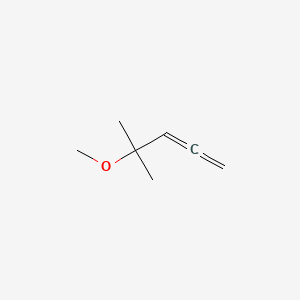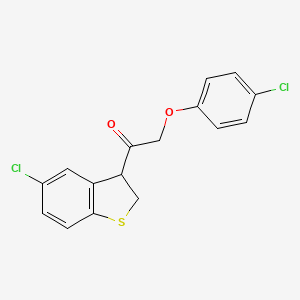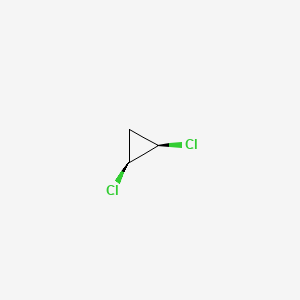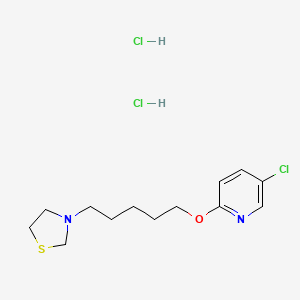
3-(5-(5-Chloro-2-pyridyloxy)pentyl)thiazolidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(5-Chloro-2-pyridyloxy)pentyl)thiazolidine dihydrochloride is a complex organic compound that features a thiazolidine ring, a pyridine moiety, and a chlorinated substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(5-Chloro-2-pyridyloxy)pentyl)thiazolidine dihydrochloride typically involves a multi-step process. One common method starts with the chlorination of 5-chloro-2-pyridinol, followed by the reaction with 1,5-dibromopentane to form the intermediate compound. This intermediate is then reacted with thiazolidine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and safety.
化学反応の分析
Types of Reactions
3-(5-(5-Chloro-2-pyridyloxy)pentyl)thiazolidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated site, using reagents like sodium azide or thiols.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of specific solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
3-(5-(5-Chloro-2-pyridyloxy)pentyl)thiazolidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 3-(5-(5-Chloro-2-pyridyloxy)pentyl)thiazolidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme functions.
類似化合物との比較
Similar Compounds
Thiazolidine derivatives: These compounds share the thiazolidine ring structure and exhibit similar biological activities.
Pyridine derivatives: Compounds with pyridine moieties often have comparable chemical properties and reactivity.
Uniqueness
What sets 3-(5-(5-Chloro-2-pyridyloxy)pentyl)thiazolidine dihydrochloride apart is its unique combination of a chlorinated pyridine ring and a thiazolidine moiety, which imparts distinct chemical and biological properties
特性
CAS番号 |
41287-87-0 |
|---|---|
分子式 |
C13H21Cl3N2OS |
分子量 |
359.7 g/mol |
IUPAC名 |
3-[5-(5-chloropyridin-2-yl)oxypentyl]-1,3-thiazolidine;dihydrochloride |
InChI |
InChI=1S/C13H19ClN2OS.2ClH/c14-12-4-5-13(15-10-12)17-8-3-1-2-6-16-7-9-18-11-16;;/h4-5,10H,1-3,6-9,11H2;2*1H |
InChIキー |
QUXIBURREFVNIB-UHFFFAOYSA-N |
正規SMILES |
C1CSCN1CCCCCOC2=NC=C(C=C2)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



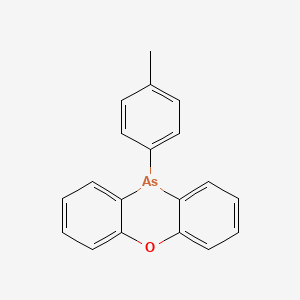
![7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid](/img/structure/B14664495.png)

